molecular formula C17H15BrN2 B052686 Brolaconazole CAS No. 118528-04-4

Brolaconazole

Cat. No.: B052686
CAS No.: 118528-04-4
M. Wt: 327.2 g/mol
InChI Key: MLHFXOOXBZMGSH-UHFFFAOYSA-N
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Description

Brolaconazole is an imidazole derivative known for its potent antimicrobial activity. It is effective against a range of pathogenic fungi, molds, yeasts, and Gram-positive bacteria . This compound is part of the azole class of antifungal agents, which are widely used in both medical and agricultural settings to manage fungal infections.

Preparation Methods

Synthetic Routes and Reaction Conditions: Brolaconazole can be synthesized through a multi-step process involving the reaction of 4-bromobenzyl chloride with phenylethylamine to form an intermediate, which is then cyclized with imidazole under basic conditions to yield the final product . The reaction typically requires a solvent such as dimethylformamide and a base like potassium carbonate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Brolaconazole undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various metabolites.

    Reduction: Reduction reactions can modify its imidazole ring.

    Substitution: The bromine atom in this compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated metabolites, while substitution reactions can yield a variety of derivatives with different functional groups.

Scientific Research Applications

Brolaconazole has several scientific research applications:

    Chemistry: It is used as a model compound to study the reactivity of imidazole derivatives.

    Biology: this compound’s antimicrobial properties make it a valuable tool in microbiological research to study fungal and bacterial infections.

    Medicine: It is investigated for its potential use in treating fungal infections in humans and animals.

    Industry: this compound is used in the development of antifungal coatings and treatments for agricultural products to prevent fungal contamination.

Mechanism of Action

Brolaconazole exerts its effects by inhibiting the enzyme CYP51A1, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes . By disrupting ergosterol synthesis, this compound compromises the integrity of the fungal cell membrane, leading to cell death. This mechanism is similar to other azole antifungals, but this compound’s unique structure may offer advantages in terms of potency and spectrum of activity.

Comparison with Similar Compounds

  • Fluconazole
  • Itraconazole
  • Ketoconazole
  • Voriconazole

Comparison: Brolaconazole shares a similar mechanism of action with these compounds, targeting the CYP51A1 enzyme. it is unique in its specific structural modifications, which may confer enhanced activity against certain fungal strains and reduced susceptibility to resistance mechanisms. Additionally, this compound’s bromine atom provides distinct chemical properties that can be leveraged in various applications.

Properties

IUPAC Name

1-[2-(4-bromophenyl)-2-phenylethyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2/c18-16-8-6-15(7-9-16)17(12-20-11-10-19-13-20)14-4-2-1-3-5-14/h1-11,13,17H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLHFXOOXBZMGSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN2C=CN=C2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10276693
Record name Brolaconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10276693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108894-40-2, 118528-04-4
Record name Brolaconazole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108894402
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Brolaconazole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118528044
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Brolaconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10276693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BROLACONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CHG505391
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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